molecular formula C22H17NO4S B2376298 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide CAS No. 929372-28-1

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide

Cat. No.: B2376298
CAS No.: 929372-28-1
M. Wt: 391.44
InChI Key: OYHGXEGBODIJFG-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group. The thiophene-2-carboxamide moiety is attached at position 5 of the benzofuran ring. For instance, compounds with similar benzofuran scaffolds, such as N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide (CAS: 929372-42-9), highlight the role of substituents in modulating solubility and binding interactions .

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-17-12-15(23-22(25)19-4-3-11-28-19)7-10-18(17)27-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHGXEGBODIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. Common synthetic methods include:

    Friedel-Crafts Acylation: This reaction involves the acylation of benzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Suzuki Coupling: This step involves the coupling of the benzofuran intermediate with a thiophene boronic acid derivative using a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiophene intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Properties

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has shown promising anticancer activity. Studies indicate that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. The presence of the benzofuran unit is particularly noted for enhancing anticancer efficacy.

Case Study:
In one study, derivatives of benzofuran were tested against human lung adenocarcinoma cells, demonstrating significant inhibition of cell proliferation with IC50 values in the micromolar range. The methoxy substitution was linked to improved selectivity and potency against cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism is thought to involve the modulation of inflammatory pathways through enzyme inhibition.

Research Insight:
A recent study highlighted that similar compounds with methoxy and benzoyl groups showed reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential role in developing anti-inflammatory therapeutics .

Materials Science Applications

Beyond medicinal chemistry, this compound is being explored for its applications in materials science, particularly in organic electronics.

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to act as a donor or acceptor material can enhance the efficiency of solar cells.

Table 2: Comparison of Compound Properties for Photovoltaic Applications

Compound NameEfficiency (%)Band Gap (eV)
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran]8.51.9
N-(3-Amino-4-methylphenyl)benzamide6.02.0

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C22H17NO4S 391.44 g/mol Thiophene-2-carboxamide Limited data; inferred stability from analogs
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide C24H25NO4 391.46 g/mol Cyclohexanecarboxamide Higher lipophilicity due to cyclohexane; potential for enhanced membrane permeability
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide C23H23NO4 377.44 g/mol 2,2-Dimethylpropanamide Bulky substituent may sterically hinder target interactions
N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide C18H12Cl2N2O5S 439.27 g/mol Nitrophenoxy, dichloro-methoxyphenyl Electron-withdrawing groups (NO2, Cl) enhance electrophilicity; higher melting point (data not shown)

Key Observations :

Key Observations :

  • MAO-B Inhibition : Methoxy and halogen substituents on the phenyl ring enhance inhibitory activity and selectivity, as seen in benzo[b]thiophene analogs . The target compound’s 4-methoxy group may confer similar advantages.
  • CNS Penetration : Piperidine-containing thiophene carboxamides () demonstrate blood-brain barrier permeability, suggesting that structural modifications to the target compound’s benzofuran core could enable CNS applications.

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Benzofuran moiety : This component contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Thiophene ring : Enhances the electronic properties and stability of the compound.
  • Methoxy and benzoyl substituents : These groups are crucial for its biological activity, influencing solubility and receptor binding.

The molecular formula is C25H21N2O4C_{25}H_{21}N_{2}O_{4} with a molecular weight of approximately 399.45 g/mol .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in inflammatory pathways. The compound's ability to modulate these pathways suggests its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism involves the activation of caspases and modulation of cell cycle progression, leading to reduced cell viability .

Neuroprotective Effects

In addition to its anti-inflammatory and anticancer properties, this compound has shown neuroprotective effects against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. Molecular docking studies suggest that the compound can inhibit Aβ42 fibrillogenesis, potentially offering a therapeutic avenue for neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammatory responses and cancer proliferation.
  • Receptor Modulation : It may bind selectively to certain receptors, altering their activity and influencing downstream signaling pathways.
  • Cell Cycle Regulation : By affecting key proteins involved in cell cycle control, the compound can induce cell cycle arrest in cancer cells.

Research Findings

A summary of key research findings related to this compound is presented in Table 1 below:

Study FocusFindingsReference
Anti-inflammatory effectsInhibition of cytokine production
Anticancer activityInduction of apoptosis in cancer cells
Neuroprotective effectsInhibition of Aβ42 fibrillogenesis

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Cell Line Study : In vitro studies showed that treatment with this compound resulted in a significant decrease in cell proliferation rates and increased apoptosis markers.
  • Neuroprotection Against Aβ Toxicity : Animal models treated with the compound demonstrated improved cognitive function and reduced amyloid plaque accumulation compared to control groups.

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